2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
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Overview
Description
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dichloroanilino group, a phenylethyl group, and a sulfanylacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of 2,4-dichloroaniline with a phenylacetyl chloride derivative under controlled conditions to form an intermediate product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
Scientific Research Applications
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including inflammatory conditions and infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The dichloroanilino group is known to inhibit certain enzymes, while the phenylethyl and sulfanyl groups contribute to the compound’s overall bioactivity. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichloroanilino structure.
Etodolac: Another NSAID with structural similarities, used for its anti-inflammatory and analgesic properties.
Sulindac: An NSAID with a sulfanyl group, known for its anti-inflammatory and anticancer activities.
Uniqueness
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(2,4-dichloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3S/c17-11-6-7-13(12(18)8-11)19-16(22)15(23-9-14(20)21)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVFONRSBZTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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